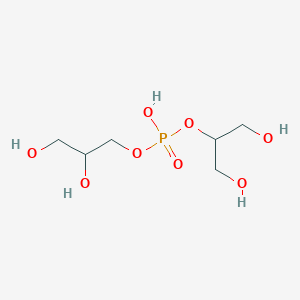
Glycerol 2-phosphoglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerol 2-phosphoglycerol (G2P) is a chemical compound that plays a vital role in various biological processes. It is an intermediate in the glycolysis pathway and is involved in the synthesis of phospholipids, which are essential components of cell membranes. G2P is also involved in the regulation of energy metabolism and has been found to have potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of Glycerol 2-phosphoglycerol is not fully understood, but it is thought to act through various pathways in the body. This compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism. This compound has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to increase glucose uptake and utilization in cells, which can lead to increased energy production. This compound has also been found to increase the production of ATP, which is the primary energy source for cells. Additionally, this compound has been shown to increase the production of phospholipids, which are essential components of cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Glycerol 2-phosphoglycerol has several advantages for use in lab experiments. It is readily available and can be synthesized easily through the glycolysis pathway. This compound is also relatively stable and can be stored for extended periods without degradation. However, this compound has some limitations for use in lab experiments. It can be difficult to isolate and purify, and its properties can vary depending on the source and method of synthesis.
Direcciones Futuras
There are several future directions for research on Glycerol 2-phosphoglycerol. One area of interest is its potential as a therapeutic agent for various diseases, including diabetes, cancer, and neurodegenerative disorders. This compound has also been studied for its potential as a biomarker for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential as a dietary supplement, as it has been shown to improve energy metabolism and protect against oxidative stress in cells. Further research is needed to fully understand the potential applications of this compound in these areas.
Métodos De Síntesis
Glycerol 2-phosphoglycerol can be synthesized through the glycolysis pathway, specifically through the conversion of dihydroxyacetone phosphate (DHAP) to this compound by the enzyme glycerol-3-phosphate dehydrogenase. DHAP is a key intermediate in the glycolysis pathway and is produced from glucose through a series of enzymatic reactions.
Aplicaciones Científicas De Investigación
Glycerol 2-phosphoglycerol has been studied extensively for its potential applications in scientific research. It has been found to have antioxidant properties and has been shown to protect against oxidative stress in cells. This compound has also been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines in cells.
Propiedades
Número CAS |
145094-05-9 |
|---|---|
Fórmula molecular |
C9H15N3O2 |
Peso molecular |
246.15 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-yl 2,3-dihydroxypropyl hydrogen phosphate |
InChI |
InChI=1S/C6H15O8P/c7-1-5(10)4-13-15(11,12)14-6(2-8)3-9/h5-10H,1-4H2,(H,11,12) |
Clave InChI |
XGZWQQYEKWDDAQ-UHFFFAOYSA-N |
SMILES |
C(C(CO)OP(=O)(O)OCC(CO)O)O |
SMILES canónico |
C(C(CO)OP(=O)(O)OCC(CO)O)O |
Sinónimos |
glycerol 2-phosphoglycerol glycerol 2-phosphorylglycerol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



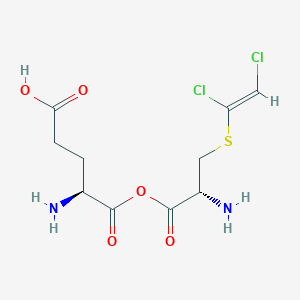
![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)
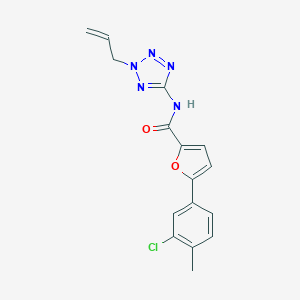
![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B234729.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide](/img/structure/B234741.png)

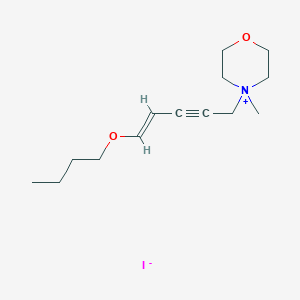

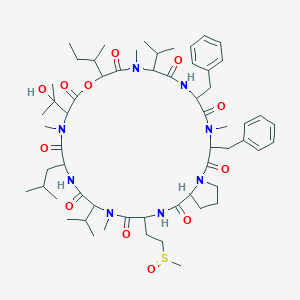

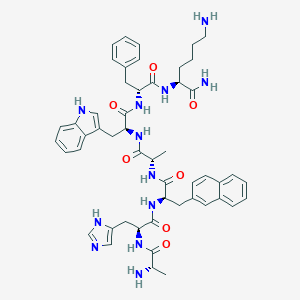
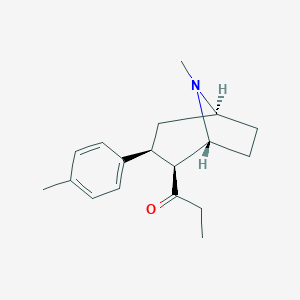
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)
